8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation, which forms the compound through a direct metal-free oxidative N-N bond formation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the microwave-mediated synthesis and the PIFA-mediated intramolecular annulation suggest potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole and pyridine rings.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts or solvents.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits similar bioactivities, including antibacterial, antiviral, and anticancer properties.
Pyrazolo[3,4-d]pyrimidine:
Picolinic Acid: An isomer of nicotinic acid with a carboxyl side chain at the 2-position.
Uniqueness
8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Its ability to inhibit specific signaling pathways, such as the ERK pathway, sets it apart from other similar compounds.
Properties
IUPAC Name |
8-chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-1-3-11-6(4)9-5(10-11)7(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTLDKGVMJUHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)O)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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